Technical Monograph: Methyl 6-amino-1H-indazole-3-carboxylate
Technical Monograph: Methyl 6-amino-1H-indazole-3-carboxylate
The Indazole Scaffold in Kinase Discovery & Heterocyclic Synthesis
Executive Summary & Chemical Identity
Methyl 6-amino-1H-indazole-3-carboxylate is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. It belongs to the class of "privileged structures" due to the indazole core's ability to mimic the purine ring of ATP, allowing it to form critical hydrogen bonds within the hinge region of kinase active sites.
This compound is unique due to its orthogonal reactivity: the C3-ester allows for the generation of diverse amide libraries (interacting with the gatekeeper region), while the C6-amino group provides a vector for solubilizing tails or hydrophobic groups extending into the solvent front.
Physicochemical Profile
| Property | Data |
| CAS Number | 851652-52-3 (Commercial) |
| Molecular Formula | C₉H₉N₃O₂ |
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | Methyl 6-amino-1H-indazole-3-carboxylate |
| SMILES | COC(=O)C1=NNC2=C1C=CC(=C2)N |
| Appearance | Pale yellow to tan solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water |
| pKa (Calc) | ~3.5 (Indazole NH), ~4.0 (Aniline NH₃⁺) |
Synthetic Architecture
The synthesis of Methyl 6-amino-1H-indazole-3-carboxylate typically follows a Retrosynthetic Logic that prioritizes the construction of the indazole ring before the reduction of the amine, to avoid interference with the diazotization steps required for ring closure.
Strategic Workflow (Graphviz)
The following diagram outlines the primary synthetic route starting from substituted phenylacetic acid derivatives, a method favored for its scalability and regiocontrol.
Figure 1: Synthetic pathway via the modified Jacobson indazole synthesis method.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 6-nitro-1H-indazole-3-carboxylate Rationale: Direct nitration of the indazole core often yields mixtures (C5 vs C6 isomers). Cyclization of a pre-nitrated benzene precursor ensures regio-purity.
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Reagents: Methyl 2-amino-4-nitrophenylacetate (1.0 eq), Sodium Nitrite (1.2 eq), Glacial Acetic Acid (Solvent).
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Procedure:
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Dissolve the phenylacetate precursor in glacial acetic acid.
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Cool to 0–5°C. Add aqueous NaNO₂ dropwise. Critical: Control temperature to prevent diazonium decomposition.
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Allow the mixture to warm to RT and stir for 2–4 hours. The diazonium species attacks the activated methylene carbon, closing the ring.
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Workup: Pour into ice water. The nitro-indazole ester typically precipitates. Filter and wash with water.[1]
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Step 2: Reduction to Methyl 6-amino-1H-indazole-3-carboxylate Rationale: Catalytic hydrogenation is preferred for cleanliness, but SnCl₂ is a robust alternative if halogen substituents (sensitive to hydrogenolysis) are present on the ring.
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Reagents: Methyl 6-nitro-1H-indazole-3-carboxylate (1.0 eq), 10% Pd/C (10 wt%), Methanol (0.1 M concentration).
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Procedure:
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Safety: Purge reaction vessel with N₂ to remove O₂ before introducing H₂.
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Suspend the nitro compound and catalyst in MeOH.
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Apply H₂ atmosphere (balloon pressure is usually sufficient; 30 psi for scale-up).
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Stir at RT for 4–12 hours. Monitor by LCMS (Disappearance of -NO₂ peak, appearance of M+1 amine peak).
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Purification: Filter through Celite to remove Pd/C. Concentrate filtrate.
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Note: The product is an amine ester; avoid strong acids during workup to prevent hydrolysis of the ester or salt formation.
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Reactivity & Functionalization Guide
For the medicinal chemist, this molecule offers three distinct "handles" for diversification. Understanding the reactivity order is crucial for library synthesis.
Orthogonal Reactivity Map
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N1-Indazole Nitrogen (Nucleophile):
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Reactivity: Moderate.[2] pKa ~14.
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Action: Must often be protected (THP, SEM, Boc) before modifying the other positions to prevent N-alkylation byproducts.
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Protocol: Dihydropyran (DHP) + pTSA (cat) in DCM protects N1 as the THP ether.
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C6-Amino Group (Nucleophile):
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C3-Methyl Ester (Electrophile):
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Reactivity: Low to Moderate.
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Action: Hydrolysis to acid, or direct aminolysis to form amides.
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Use Case: Formation of the "Head" group that interacts with the kinase hinge region.
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Library Generation Logic (Graphviz)
Figure 2: Chemoselective diversification strategy.
Medicinal Chemistry Applications
Kinase Inhibition Mechanism
The indazole-3-carboxamide motif (derived from this ester) is a bioisostere of the ATP adenine ring.
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Hinge Binding: The N1-H and the C3-Carbonyl (of the derived amide) typically form a donor-acceptor hydrogen bond pair with the kinase hinge region backbone.
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Selectivity: The 6-position vector points toward the ribose binding pocket or the solvent front, allowing for the introduction of solubilizing groups (e.g., morpholine, piperazine) without disrupting the primary binding mode.
Case Studies & Targets
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FGFR Inhibitors: Derivatives of 6-aminoindazole-3-carboxylates have shown nanomolar potency against Fibroblast Growth Factor Receptors (FGFR). The 6-amino group is often derivatized with 3,5-dimethoxybenzenesulfonyl chlorides to target the hydrophobic pocket adjacent to the ATP site.
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GSK-3β Inhibitors: Used in the development of treatments for Alzheimer's and Type 2 diabetes.[5] The scaffold provides a rigid template that locks the pharmacophores in the correct orientation for the ATP pocket.
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VEGFR-2: Similar to Pazopanib (which uses a 2H-indazole), 1H-indazole-3-carboxamides are explored for anti-angiogenic activity.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Handling:
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The amino-ester is relatively stable but should be stored at 2–8°C under inert gas to prevent slow oxidation of the aniline or hydrolysis of the ester.
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Warning: The intermediate diazo species in the synthesis (Step 1) are potentially explosive. Never let the diazonium salt dry out; proceed immediately to cyclization in solution.
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Waste: Dispose of organic filtrates containing Pd/C in dedicated heavy metal waste containers.
References
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BenchChem. (2025).[1][6] Application Notes and Protocols for the Reduction of 6-Nitro-1H-indazole-3-carbaldehyde. Retrieved from
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Zhang, M., et al. (2020).[3][7] "Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors." European Journal of Medicinal Chemistry. Retrieved from
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Liskon Biological. (2025). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Retrieved from
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Hu, Y., et al. (2012).[3] "An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit."[8][9] Bioorganic & Medicinal Chemistry Letters. Retrieved from
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Sigma-Aldrich. (n.d.). Methyl 3-amino-1H-indazole-6-carboxylate Product Page (Isomer Reference). Retrieved from
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Pujari, J.N., et al. (2012). "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Der Pharma Chemica. Retrieved from
Sources
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- 5. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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